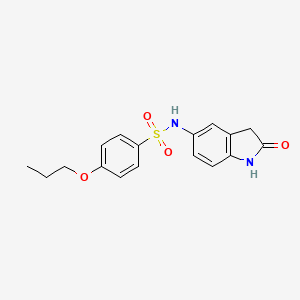![molecular formula C19H19F3N2O2 B2744925 [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone CAS No. 2379986-92-0](/img/structure/B2744925.png)
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone, also known as PF-06412562, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of piperidine derivatives and has shown promising results in preclinical studies.
作用机制
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). The compound binds to a specific site on the receptor and enhances its activity, leading to increased glutamate signaling. This increased signaling has been shown to have beneficial effects on cognitive function, motor function, and behavior in animal models of various diseases.
生化和生理效应
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to increase glutamate signaling in the brain, leading to improved cognitive function, motor function, and behavior. It has also been shown to reduce neuroinflammation and dopaminergic neuron loss in animal models of various diseases.
实验室实验的优点和局限性
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has shown promising results in preclinical studies for the treatment of various diseases, making it a potential candidate for further development. However, there are also limitations to its use in lab experiments. The compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.
未来方向
There are several future directions for the study of [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone. One direction is to further investigate its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of the compound in humans. Another direction is to study the compound's effects on other diseases, such as Huntington's disease and multiple sclerosis. In addition, further research is needed to understand the exact mechanism of action of the compound and its effects on the brain and other organs. Finally, the development of more potent and selective mGluR5 positive allosteric modulators may lead to the discovery of new drugs for the treatment of various diseases.
合成方法
The synthesis of [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone involves several steps, including the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine, followed by the reaction of the resulting compound with pyridine-4-carboxylic acid. The final product is obtained after several purification steps. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been shown to improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease. In addition, [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has been shown to have antipsychotic effects in animal models of schizophrenia.
属性
IUPAC Name |
[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)16-5-1-4-15(11-16)18(25)24-10-2-3-14(12-24)13-26-17-6-8-23-9-7-17/h1,4-9,11,14H,2-3,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYQBEXNHOPPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[3-(Trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

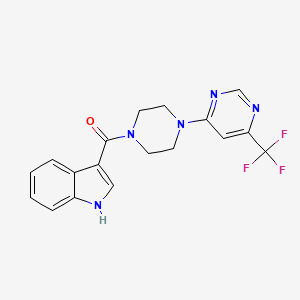
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2744844.png)
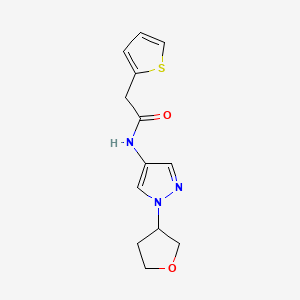
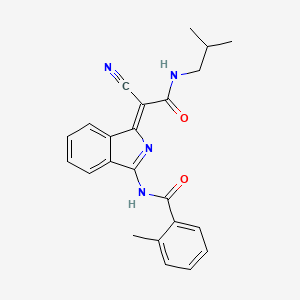
![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744851.png)
![1-[4-[3-[2-(Hydroxymethyl)-5-methoxyphenyl]phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744855.png)
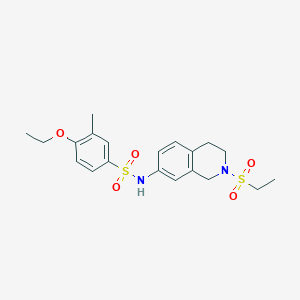
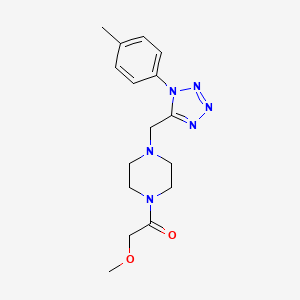
![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)
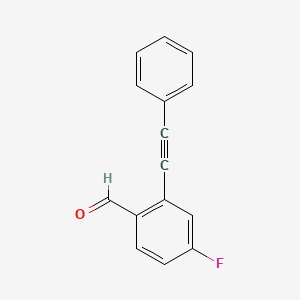
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide](/img/structure/B2744862.png)
![dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate](/img/structure/B2744863.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2744864.png)
